molecular formula C24H25N3O4 B11477250 butyl 4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoate

butyl 4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoate

Cat. No.: B11477250
M. Wt: 419.5 g/mol
InChI Key: YDEIZJPVTLVSHV-UHFFFAOYSA-N
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Description

BUTYL 4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE is a complex organic compound featuring a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE typically involves multi-step organic reactionsCommon reagents used in these reactions include acyl bromides, propargylamines, and various catalysts such as cesium carbonate in dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific solvents (e.g., DMSO) and temperature control to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators, given the bioactive nature of the pyrrolopyrimidine core.

Medicine

In medicinal chemistry, this compound and its derivatives could be investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of BUTYL 4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE involves its interaction with specific molecular targets. The pyrrolopyrimidine core can bind to various enzymes or receptors, modulating their activity. This interaction can affect cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of BUTYL 4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

butyl 4-(1-methyl-2,5-dioxo-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoate

InChI

InChI=1S/C24H25N3O4/c1-3-4-14-31-23(29)17-10-12-18(13-11-17)27-15-19-20(22(27)28)21(25-24(30)26(19)2)16-8-6-5-7-9-16/h5-13,21H,3-4,14-15H2,1-2H3,(H,25,30)

InChI Key

YDEIZJPVTLVSHV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2CC3=C(C2=O)C(NC(=O)N3C)C4=CC=CC=C4

Origin of Product

United States

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